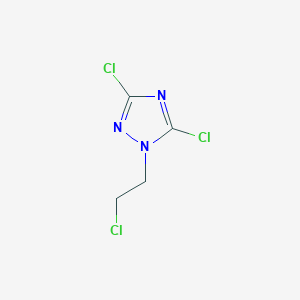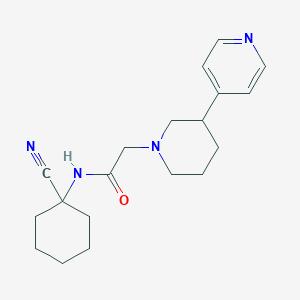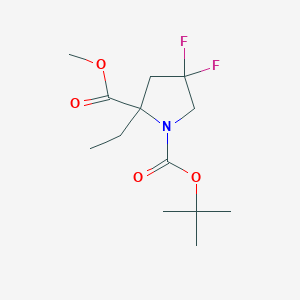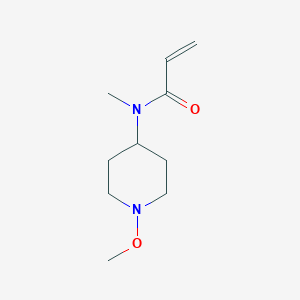
2-(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanyl-2-phenylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related sulfanylpyridine compounds involves the introduction of a thiol group to the pyridine ring. In the context of peptide/protein synthesis, sulfanylmethyl-installed dimethylaminopyridine (compound 2) has been shown to possess an acidic thiol group that is comparable to that in aryl thiols. This is due to the formation of a zwitterion consisting of a thiolate anion and a pyridinium cation, which can be used as an additive for native chemical ligation in peptide synthesis .
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using spectroscopic techniques such as FT-IR and FT-Raman. For instance, the equilibrium geometry and vibrational wave numbers of a similar compound, 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile, have been computed using density functional B3LYP method with a 6-311++G(d,p)(5D,7F) basis set. Such studies provide insights into the stability of the molecule, which arises from hyperconjugative interactions and charge delocalization .
Chemical Reactions Analysis
The chemical reactivity of sulfanylpyridine compounds can be inferred from molecular docking studies and analyses of molecular electrostatic potential (MEP). For example, the MEP analysis of the aforementioned pyrimidine compound indicates that the negative charge is concentrated around the cyano group, while the positive region is over the phenyl and pyrimidine rings. This suggests how the molecule might interact with other chemical entities and potential sites for reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfanylpyridine derivatives can be characterized by their vibrational spectral data and theoretical predictions of their nonlinear optical behavior. The NBO analysis of related compounds can reveal information about the stability of the molecule and the preferred conformation of the sulfur atom's lone pairs. Additionally, molecular docking results can suggest potential biological activity, such as inhibitory activity against specific proteins, which may indicate the compound's utility as a chemotherapeutic agent .
Applications De Recherche Scientifique
Scientific Research Applications of Complex Molecules
Complex molecules like "2-(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanyl-2-phenylacetic acid" may have various scientific research applications, including their role in studying enzyme interactions, understanding metabolic pathways, and exploring potential therapeutic effects.
Metabolic Pathway Exploration : The study of compounds can help in understanding specific metabolic pathways. For instance, research on metabolites such as "thiodiglycolic acid" and its derivatives, identified as major human biotransformation products of S-carboxymethyl-L-cysteine, highlights the importance of studying complex molecules to understand human metabolism and potential therapeutic effects (Hofmann et al., 1991).
Enzyme Interaction Studies : The interactions between complex molecules and enzymes are crucial for drug development and understanding disease mechanisms. For example, studies on cytochrome P450 (CYP) enzymes, which play a significant role in drug metabolism, are vital. Understanding how compounds like heterocyclic amines, which may require metabolism by CYP1A2 for activation, interact with these enzymes can provide insights into the mechanisms of action of potential drugs and carcinogens (Sinha et al., 1994).
Pharmacokinetics and Pharmacodynamics : Research into the pharmacokinetics (PK) and pharmacodynamics (PD) of compounds informs their absorption, distribution, metabolism, and excretion (ADME) characteristics. For example, the PK and PD analysis of AM103, a novel inhibitor, showcases the scientific application of complex molecules in evaluating their therapeutic potential and safety profile (Bain et al., 2010).
Toxicology and Safety Studies : Understanding the toxicological profile of chemical compounds is essential for assessing their safety. Studies on the urinary excretion of flavonoids and hydroxycinnamic acids in humans after consumption of a crude extract from Equisetum arvense illustrate the application of complex molecules in toxicology research (Graefe & Veit, 1999).
Mécanisme D'action
Target of Action
Related compounds such as functionalized 3-cyano-2-pyridones have been shown to exhibit antitumor, vasodilator, anti-inflammatory, and antimicrobial activity .
Biochemical Pathways
Related compounds such as [1,3]oxazolo[3,2-a]pyridines have been shown to have anti-parasitic and antihypertensive properties .
Result of Action
Related compounds have been shown to exhibit various biological activities, suggesting that this compound may also have significant effects at the molecular and cellular levels .
Propriétés
IUPAC Name |
2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-2-phenylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-10-8-11(2)18-15(13(10)9-17)21-14(16(19)20)12-6-4-3-5-7-12/h3-8,14H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCOWBUMDXEGEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SC(C2=CC=CC=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(3,4-dimethoxyphenyl)ethyl]-7-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2542696.png)

![1-(4-chlorobenzyl)-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2542699.png)

![1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-bromophenyl)propan-1-one](/img/structure/B2542701.png)
![methyl 2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanoate](/img/structure/B2542702.png)
![2-(2-fluorophenoxy)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2542704.png)

![Benzyl 2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetate](/img/structure/B2542709.png)
![8-Fluoro-7-methoxy-2H-benzo[d][1,3]oxazine-2,4(1H)-dione](/img/structure/B2542710.png)

![2-(2-Oxo-1,3-benzoxazol-3-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2542715.png)